1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15N3O4S2 and a molecular weight of 341.41 . It is also known by its CAS number 312922-24-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring which is substituted at the 4th position by a carboxylic acid group and at the 1st position by a sulfonyl group. The sulfonyl group is further substituted by a 7-methyl-2,1,3-benzothiadiazol-4-yl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 558.0±60.0 °C and a predicted density of 1.528±0.06 g/cm3 . Its pKa is predicted to be 4.30±0.20 .Scientific Research Applications
Synthesis and Antimicrobial Studies
- Application in Antimicrobial Studies : A study by Patel and Agravat (2009) explored the synthesis of new pyridine derivatives with potential antimicrobial properties, including compounds similar to the subject chemical (Patel & Agravat, 2009).
Sulphur-Transfer Reagents
- Use in Sulphur-Transfer Reactions : Bryce (1984) described the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent, which is relevant to the structure of the subject compound (Bryce, 1984).
Synthesis and Biological Evaluation
- Synthesis and Antibacterial Evaluation : Research by Aziz‐ur‐Rehman et al. (2017) involved the synthesis of derivatives with structures similar to the subject compound, highlighting their antibacterial evaluation (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Anticancer Evaluation
- Anticancer Agent Development : A study by Rehman et al. (2018) investigated the synthesis of propanamide derivatives bearing structures similar to the subject compound for potential use as anticancer agents (Rehman et al., 2018).
Synthesis of Piperidine Derivatives
- Application in Piperidine Derivative Synthesis : Khalid et al. (2016) synthesized and evaluated various 1,3,4-oxadiazole bearing compounds, including those with piperidin-1-ylsulfonyl structures, for biological activities (Khalid et al., 2016).
Synthesis and Structure-Activity Evaluation
- Structure-Activity Relationship Studies : Vinaya et al. (2009) conducted a study on the synthesis of piperidine derivatives and their antimicrobial activity, providing insights into the structure-activity relationship (Vinaya et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-8-2-3-10(12-11(8)14-21-15-12)22(19,20)16-6-4-9(5-7-16)13(17)18/h2-3,9H,4-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMQUASFJQXFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353925 | |
Record name | 1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-24-0, 6048-07-3 | |
Record name | 1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312922-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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